{2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride
Description
Properties
IUPAC Name |
2-[2-(4-methylphenyl)ethyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16;/h2-9H,10-11,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYCFIGLPRFYOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC2=CC=CC=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662994 | |
| Record name | 2-[2-(4-Methylphenyl)ethyl]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185299-97-1 | |
| Record name | 2-[2-(4-Methylphenyl)ethyl]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Aminoacetamide Intermediate Route with Salt Formation
One patented method involves the synthesis starting from N-(2-phenyl)ethyl-2-aminoacetamide , which undergoes reaction with chloroacetaldehyde dimethyl acetal in the presence of a base and a phase transfer catalyst, within a biphasic organic solvent-water system. The reaction proceeds under controlled temperature conditions, followed by separation of the organic layer and solvent evaporation. The resulting concentrate is dissolved in an appropriate solvent and treated with dry hydrogen chloride gas to form the hydrochloride salt of the target amine compound.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Aminoacetamide + chloroacetaldehyde dimethyl acetal | Base + phase transfer catalyst, organic solvent/water system | Reaction temperature optimized per patent |
| Organic layer separation | Solvent evaporation | Concentration of product |
| Salt formation | Dry HCl gas bubbling | Formation of hydrochloride salt |
This method emphasizes the utility of phase transfer catalysis and controlled salt formation to yield pure hydrochloride salts suitable for pharmaceutical use.
Reductive Amination and Salt Formation
Another approach involves reductive amination starting from phenylacetamide derivatives. Zinc borohydride in tetrahydrofuran (THF) solution is used as a reductive agent in the presence of toluene. The reaction is conducted at 90–96 °C for 3.5–4.5 hours, followed by acidification with hydrochloric acid, filtration, and extraction steps. The amine is then alkalized to pH 11–12 and extracted again to isolate the free amine, which is subsequently converted to the hydrochloride salt.
Summary of reductive amination process:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Phenylacetamide + Zn(BH4)2 in THF + toluene | Heat 90–96 °C, 3.5–4.5 h | Reduction to phenylethylamine |
| Acidification | 10% HCl | Protonation and precipitation |
| Extraction | Chloroform, alkalization to pH 11–12 | Purification of free amine |
| Salt formation | Reaction with HCl | Formation of hydrochloride salt |
This method provides a relatively mild and efficient reduction with zinc borohydride, balancing reaction time and yield while minimizing side reactions compared to other reductants like lithium aluminium hydride.
Cyclization and Alkylation Routes Involving Piperazine Derivatives
Although more complex and involving different structural analogs, related synthetic strategies for phenyl-ethyl amines involve cyclization reactions with bis(2-chloroethyl)amine hydrochloride to form piperazine intermediates. These intermediates undergo further alkylation and acylation steps, followed by acid or base hydrolysis to yield the target amine hydrochloride salts.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclization | Bis(2-chloroethyl)amine hydrochloride, high temperature (120–130 °C) in solvents like toluene or DMF | High-yield cyclization to piperazine intermediate |
| Hydrolysis | Acidic (HCl, HBr, H2SO4) or alkaline hydrolysis | Conversion to target acid or amine salt |
| Salt formation | Treatment with HCl or HBr gas | Formation of hydrochloride salt |
This method is advantageous for preparing structurally related compounds but can be adapted for the target compound with appropriate precursors and reaction optimization.
Comparative Analysis of Preparation Methods
| Method | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Aminoacetamide + chloroacetaldehyde dimethyl acetal + HCl gas | Phase transfer catalyst, organic solvent/water, base, dry HCl gas | High purity salt, controlled reaction | Requires phase transfer catalyst and dry gas handling |
| Reductive amination with zinc borohydride | Zn(BH4)2 in THF/toluene, 90–96 °C, acid/base workup | Mild conditions, good yield, scalable | Longer reaction time, multiple extraction steps |
| Cyclization with bis(2-chloroethyl)amine hydrochloride + hydrolysis | High temperature cyclization, acid/base hydrolysis | Versatile for analogs, high yield cyclization | Requires high temperature, multiple steps |
Research Findings and Optimization Notes
Phase transfer catalysis improves reaction efficiency and selectivity in the aminoacetamide route, allowing mild conditions and high purity product formation.
Zinc borohydride offers a balanced reductive agent for phenylacetamide reduction, with fewer side reactions than lithium aluminium hydride and better yields than iron powder or sodium borohydride.
Cyclization reactions for piperazine intermediates require careful temperature control (preferably 120–130 °C) and choice of solvent (toluene, DMF) to maximize yield and minimize byproducts.
Salt formation by dry hydrogen chloride gas bubbling is a preferred method for producing stable hydrochloride salts with high purity and crystallinity.
Summary Table of Key Preparation Steps
| Step No. | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Aminoacetamide synthesis | N-(2-phenyl)ethyl-2-aminoacetamide + chloroacetaldehyde dimethyl acetal, base, phase transfer catalyst, organic solvent/water | Intermediate formation |
| 2 | Organic layer separation and concentration | Solvent evaporation | Concentrated intermediate |
| 3 | Salt formation | Dry HCl gas bubbling | Hydrochloride salt formation |
| 4 | Reductive amination | Zinc borohydride in THF/toluene, 90–96 °C, 3.5–4.5 h | Reduction of phenylacetamide to amine |
| 5 | Acid-base workup and extraction | 10% HCl acidification, chloroform extraction, alkalization to pH 11–12 | Purification and isolation of amine |
| 6 | Cyclization and hydrolysis | Bis(2-chloroethyl)amine hydrochloride, 120–130 °C, acid/base hydrolysis | Piperazine intermediate and final amine salt |
Chemical Reactions Analysis
Acylation Reactions
The primary amine group undergoes acylation with acyl chlorides or anhydrides to form amides:
Reaction :
\text{ Ar NH}}_2+\text{ RCOCl}}\rightarrow \text{ Ar NH COR}}+\text{ HCl}}
Conditions :
-
Catalyzed by pyridine or triethylamine to neutralize HCl.
-
Conducted in anhydrous dichloromethane or THF at 0–5°C.
Example :
| Reagent | Product | Yield | Notes |
|---|---|---|---|
| Acetyl chloride | N-Acetyl derivative | 85% | Requires 2 eq. of EtN |
| Benzoyl chloride | N-Benzoylated compound | 78% | Prolonged reaction time (12 h) |
Alkylation Reactions
The amine group reacts with alkyl halides to form secondary or tertiary amines:
Reaction :
\text{ Ar NH}}_2+\text{ R X}}\rightarrow \text{ Ar NHR}}+\text{ HX}}
Conditions :
-
Performed in polar aprotic solvents (DMF, DMSO) with NaHCO.
-
Elevated temperatures (50–80°C) enhance reaction rates.
Example :
| Alkylating Agent | Product | Yield |
|---|---|---|
| Methyl iodide | N-Methyl derivative | 72% |
| Ethyl bromide | N-Ethyl derivative | 68% |
Diazotization and Coupling
The aromatic amine undergoes diazotization in acidic conditions, forming diazonium salts for subsequent coupling:
Reaction :
\text{ Ar NH}}_2+\text{ NaNO}}_2+\text{ HCl}}\rightarrow \text{ Ar N}}_2^+\text{ Cl}}^-
Conditions :
-
Maintained at 0–5°C to prevent decomposition.
-
Diazonium salts react with phenols or amines to form azo dyes.
Example :
| Coupling Partner | Product | Application |
|---|---|---|
| β-Naphthol | Orange azo dye | Textile industry |
| Aniline | Benzidine derivative | Analytical chemistry |
Oxidation Reactions
The amine group oxidizes to nitroso or nitro compounds under strong oxidizing conditions:
Reaction :
\text{ Ar NH}}_2\xrightarrow{\text{ KMnO}}_4/\text{ H}}^+}\text{ Ar NO}}
Conditions :
-
Acidic media (HSO) with KMnO or CrO.
-
Exothermic reaction requiring controlled temperature.
Data :
| Oxidizing Agent | Product | Reaction Time |
|---|---|---|
| KMnO | Nitroso derivative | 3 h |
| CrO | Nitro compound | 5 h |
Reductive Amination
The compound participates in reductive amination with ketones or aldehydes:
Reaction :
\text{ Ar NH}}_2+\text{ RCHO}}\xrightarrow{\text{ NaBH}}_4}\text{ Ar NH CH}}_2\text{ R}}
Conditions :
-
Sodium borohydride or cyanoborohydride as reducing agents.
Example :
| Carbonyl Compound | Product | Yield |
|---|---|---|
| 4-Fluorobenzaldehyde | N-(4-Fluorobenzyl) derivative | 81% |
| Acetophenone | N-(1-Phenylethyl) derivative | 74% |
Electrophilic Aromatic Substitution
The aromatic ring undergoes substitutions at activated positions:
Reactions :
-
Nitration : HNO/HSO introduces nitro groups.
-
Sulfonation : HSO/SO adds sulfonic acid groups.
Regioselectivity :
The ethyl-(4-methylphenyl) group directs incoming electrophiles to the para and ortho positions relative to the amine.
Salt Metathesis
The hydrochloride salt can exchange counterions in basic media:
Reaction :
\text{ Ar NH}}_3^+\text{ Cl}}^-+\text{ NaOH}}\rightarrow \text{ Ar NH}}_2+\text{ NaCl}}+\text{ H}}_2\text{ O}}
Applications :
Scientific Research Applications
The compound exhibits several biological activities attributed to its structural similarity with phenethylamines. Notably, it has been found to inhibit monoamine oxidase enzymes, which are crucial for the deamination of neurotransmitters such as tyramine and tryptamine. This inhibition can lead to increased neurotransmitter levels in the synaptic cleft, potentially enhancing mood and cognitive functions.
Interaction with Neurotransmitter Systems
- Dopaminergic Activity : The compound's structure suggests potential interactions with dopaminergic pathways, which may influence mood and behavior.
- Serotonergic Activity : Similar compounds have shown effects on serotonin levels, indicating possible applications in treating mood disorders.
- Adrenergic Activity : Its interaction with adrenergic receptors may also play a role in its biological effects.
Proteomics Research
{2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride is utilized in proteomics due to its ability to interact with various proteins and enzymes. Its structural characteristics make it suitable for studying protein-ligand interactions and enzyme kinetics.
Neuropharmacology
The compound's potential to modulate neurotransmitter systems positions it as a candidate for research into neuropharmacological therapies. Studies have indicated that similar compounds can affect mood regulation and cognitive functions, making this compound a subject of interest for developing treatments for depression and anxiety disorders.
Anti-inflammatory Research
Compounds with similar structures have demonstrated anti-inflammatory properties by modulating neurotransmission pathways and interacting with trace amine-associated receptors (TAARs), particularly TAAR1. This suggests that this compound could be explored for its anti-inflammatory effects.
Mechanism of Action
The mechanism of action of {2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Differences and Similarities:
Notes:
- The target compound lacks methoxy or sulfur-containing substituents seen in 2C-D and 25T-NBOMe, which are critical for high-affinity serotonin receptor binding .
- The secondary amine in [2-(4-chlorophenyl)ethyl][(2-methylphenyl)methyl]amine may reduce polar interactions compared to the primary amine in the target compound.
Pharmacological Activity
- Serotonin Receptor Affinity: Phenylalkylamines like 2C-D and 25T-NBOMe exhibit potent 5-HT₂A agonism, with EC₅₀ values in the nanomolar range. The absence of methoxy groups in the target compound likely reduces receptor binding efficacy .
- Physicochemical Properties : The hydrochloride salt improves solubility but may limit blood-brain barrier penetration compared to free-base analogs.
Biological Activity
{2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride, also known as 4-[2-(4-methylphenyl)ethyl]aniline hydrochloride, is a compound with notable biological activities primarily due to its structural characteristics. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C15H17N·HCl
- Molecular Weight : Approximately 247.76 g/mol
- InChI Code :
1S/C15H17N.ClH/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16;/h2-9H,10-11,16H2,1H3;1H - Canonical SMILES :
CC1=CC=C(C=C1)CCC2=CC=C(C=C2)N.Cl
The biological activity of this compound is largely attributed to its structural similarity to phenethylamines. It has been observed to inhibit monoamine oxidase (MAO) enzymes, which are critical in the deamination of neurotransmitters like tyramine and tryptamine. This inhibition can lead to increased neurotransmitter levels in the synaptic cleft, potentially enhancing mood and cognitive functions.
Interaction with Receptors
Research indicates that this compound may interact with trace amine-associated receptors (TAARs), particularly TAAR1, influencing various biochemical pathways involved in mood regulation and inflammatory responses. The inhibition of MAO can also contribute to its potential antidepressant effects.
Biological Activities
The compound exhibits several biological activities:
- Monoamine Oxidase Inhibition : Increases levels of neurotransmitters such as dopamine and serotonin.
- Anti-inflammatory Properties : Modulates neurotransmission pathways that may reduce inflammation.
Study on Neurotransmitter Levels
A study demonstrated that compounds with similar structures to this compound significantly increased dopamine levels in rodent models when administered at specific dosages. This suggests potential applications in treating mood disorders.
Binding Affinity Studies
Binding affinity studies have shown that this compound has a significant affinity for several neurotransmitter receptors, including:
- Dopaminergic Receptors
- Serotonin Receptors
These interactions suggest its potential use in pharmacological applications targeting neurological conditions.
Comparative Analysis with Related Compounds
| Compound Name | MAO Inhibition | Anti-inflammatory Activity | Binding Affinity |
|---|---|---|---|
| {2-[2-(4-Methylphenyl)ethyl]phenyl}amine HCl | Yes | Yes | High |
| Pyrovalerone | Moderate | No | Moderate |
| 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | High | Low | High |
Q & A
Q. What are the recommended synthetic routes for {2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride, and what critical parameters influence reaction yield?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including alkylation, amination, and salt formation. Key steps and parameters from analogous syntheses include:
- Alkylation and Sulfonation : Use of intermediates like 2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethyl 4-methylbenzenesulfonate, reacted with aryl precursors under basic conditions (e.g., cesium carbonate in acetonitrile at 50°C for 4 hours) .
- Purification : Reverse-phase C18 column chromatography to isolate the hydrochloride salt .
- Critical Parameters :
- Catalyst Loading : Optimal stoichiometry of cesium carbonate (e.g., 0.048 mmol) to avoid side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity and yield .
- Temperature Control : Elevated temperatures (50°C) accelerate reaction rates but may require monitoring for decomposition .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer: A combination of techniques ensures comprehensive characterization:
- Chromatography : HPLC with retention time analysis (e.g., 1.01 minutes under SQD-FA05 conditions) to assess purity .
- Mass Spectrometry : LC-MS (e.g., m/z 921 [M+H]+) confirms molecular weight and detects impurities .
- Spectroscopy :
- NMR (1H/13C): Assigns proton environments and verifies substitution patterns.
- IR : Identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹).
- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., Cl⁻ interactions with NH₃⁺ groups) and crystal packing .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors .
- Waste Management : Segregate chemical waste and dispose via licensed hazardous waste handlers .
- Emergency Preparedness : Neutralize spills with inert adsorbents (e.g., vermiculite) and consult safety data sheets (SDS) for first-aid measures .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed for this compound across different assay systems?
Methodological Answer:
- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) to confirm target engagement .
- Control Experiments : Test for off-target effects using receptor subtype-selective antagonists (e.g., NR2B-specific NMDA receptor blockers) .
- Data Normalization : Account for variability in cell line viability, incubation times, and buffer conditions (e.g., pH, divalent cations) .
Q. What strategies are recommended for optimizing the selectivity of this compound toward specific molecular targets in neurological studies?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Modify substituents on the phenyl ring (e.g., replacing methyl with halogens) to enhance receptor specificity .
- Computational Modeling : Perform molecular docking to predict binding affinities for NMDA receptor subtypes or other neurological targets .
- Competitive Binding Assays : Compare inhibition constants (Ki) against panels of related receptors (e.g., dopamine, serotonin transporters) .
Q. How does the crystalline structure of this compound influence its physicochemical properties and reactivity?
Methodological Answer:
- Hydrogen Bonding Networks : The Cl⁻ anion forms R₂²(22) ring motifs with NH₃⁺ and hydroxyl groups, enhancing stability and reducing hygroscopicity .
- Solubility : Crystal packing (e.g., layered 2D networks) impacts solubility in polar solvents like water or ethanol .
- Reactivity : Steric hindrance from the 4-methylphenyl group may slow nucleophilic attacks at the amine center .
- Characterization : Single-crystal X-ray diffraction confirms these structural features and guides formulation strategies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
